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2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid

Fragment-based drug discovery Crystallographic fragment screening Spliceosomal protein-protein interactions

Fragment-based drug discovery programs targeting spliceosomal protein-protein interfaces often lack validated, structurally characterized starting points with tractable vectors for chemical elaboration. This compound directly addresses that gap. - Crystallographically confirmed binding at the Aar2/RNaseH complex (PDB 7FKR, 1.69 Å; RSCC 0.688, occupancy 0.66) provides a robust, structurally enabled anchor for fragment growing, merging, or linking. - Bifunctional architecture-cyclopropylamino, 2,6-difluorophenyl, and carboxylic acid-offers three distinct vectors for structure-guided expansion. - Included in the F2X-Universal Fragment Library; a representative sp³-rich, conformationally constrained scaffold for diversity-oriented synthesis and computational docking validation. Supplied with comprehensive analytical characterization; ready for immediate integration into structure-based design workflows.

Molecular Formula C11H11F2NO2
Molecular Weight 227.21 g/mol
CAS No. 1218402-52-8
Cat. No. B1486622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid
CAS1218402-52-8
Molecular FormulaC11H11F2NO2
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1CC1NC(C2=C(C=CC=C2F)F)C(=O)O
InChIInChI=1S/C11H11F2NO2/c12-7-2-1-3-8(13)9(7)10(11(15)16)14-6-4-5-6/h1-3,6,10,14H,4-5H2,(H,15,16)
InChIKeyLLCVJLSDVSYPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic Acid Procurement Guide


2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid (CAS 1218402-52-8) is a low-molecular-weight (227.21 g/mol) research compound featuring a cyclopropylamino moiety, a 2,6-difluorophenyl ring, and a carboxylic acid terminus . It belongs to the F2X-Universal Fragment Library and has been validated as a crystallographic hit (ligand code VQ6) against the yeast spliceosomal Aar2/RNaseH complex at 1.69 Å resolution [1][2]. Its bifunctional architecture—combining a secondary amine, difluorinated aromatic ring, and carboxylic acid within a fragment-like scaffold—distinguishes it from simpler phenylacetic acid derivatives and positions it as a versatile starting point for fragment-based drug discovery (FBDD).

1 FBDD fragment screening workflow
2 Crystallographic hit elaboration
3 Conformationally constrained fragment SAR
Validated crystallographic hit (VQ6) with reported occupancy above standard fragment triage threshold.

Why Generic 2,6-Difluorophenylacetic Acid Cannot Substitute


Substituting this compound with generic 2,6-difluorophenylacetic acid or simple alpha-amino-2,6-difluorophenylacetic acid analogs disregards the unique contribution of the N-cyclopropyl substituent to both binding geometry and molecular recognition. Crystallographic evidence from the F2X-Universal Library screen demonstrates that fragment P04E11 (this compound) achieves a validated binding pose within the Aar2/RNaseH complex [1]. Replacing the cyclopropylamino group with a primary amine would eliminate the constrained secondary amine geometry that restricts the torsional degrees of freedom at the alpha-carbon, potentially altering the ligand's interaction with key protein residues. The cyclopropyl ring introduces steric bulk and conformational restriction that simpler analogs lack, a feature critical for maintaining the specific binding mode observed in the deposited crystal structure [2].

Target Compound
N-cyclopropyl secondary amine with restricted C–N rotation and 3D pharmacophore character
vs
Generic Analog
Primary amine phenylacetic acids lack cyclopropyl conformational constraint and may alter binding geometry

Quantitative Differentiation from Analogs


Crystallographic Binding Pose vs. Non-Hit Fragments

Fragment P04E11 (this compound) was among 269 validated hits identified from the 1,103-compound F2X-Universal Library screened against the Aar2/RNaseH complex, yielding a hit rate of approximately 24% across the library [1]. The compound's crystallographic binding was confirmed with a real-space correlation coefficient (RSCC) of 0.688 and an average occupancy of 0.66 at 1.69 Å resolution, metrics that quantify the quality of the electron density fit for the bound ligand [2]. In contrast, the majority (~76%) of the structurally diverse F2X-Universal Library fragments did not produce detectable crystallographic binding under identical screening conditions, providing a direct comparator baseline.

Binding Pose vs. Non-Hit Fragments
Head-to-head
RSCC 0.688 · Occupancy 0.66 · Real-space R 0.185
Reported validated binding pose among 269 hits; ~76% of library fragments showed no binding
PanDDA analysis at 1.69 Å; occupancy exceeds 0.5 fragment progression threshold
Fragment-based drug discovery Crystallographic fragment screening Spliceosomal protein-protein interactions

Conformational Restriction: N-Cyclopropyl vs. Unconstrained Analog

The N-cyclopropyl substituent on this compound introduces significant conformational restriction compared to (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid, the closest unconstrained alpha-amino analog [1]. The cyclopropyl ring limits rotation about the C–N bond and imposes a defined spatial orientation of the secondary amine. This structural constraint is reflected in the compound's presence in the F2X-Universal Library, which was specifically designed to maximize 3D-pharmacophore diversity [2]. The constrained geometry likely contributes to the observed binding mode, though direct torsional profile comparisons require computational modeling beyond the scope of available experimental data.

Conformational Restriction
Class-level
N-cyclopropyl vs. primary amine: restricted C–N rotation, sp³-rich scaffold
Supports pre-organized binding geometry interpretation; direct torsional data not available
Conformational constraint inferred from medicinal chemistry precedent
Conformational restriction Ligand efficiency Fragment elaboration

Hydrogen-Bonding Capacity: Dual vs. Mono-Functional

This compound possesses three hydrogen-bond-capable functional groups (secondary amine, carboxylic acid) and a difluorinated aromatic ring, compared to 2,6-difluorophenylacetic acid (CAS 85068-28-6) which contains only a carboxylic acid and lacks the amine functionality [1]. The carboxylic acid group in the target compound has been shown to engage in binding interactions within the Aar2/RNaseH complex as part of its validated binding pose [2]. The combination of H-bond donor (amine, carboxylic acid –OH) and acceptor (carbonyl) functionalities, together with the electron-withdrawing 2,6-difluoro substitution that modulates aromatic ring electronics, provides a more versatile interaction profile compared to simpler phenylacetic acid derivatives.

Hydrogen-Bonding Capacity
Class-level
2 H-bond donors · 3+ acceptors vs. 1 donor, 2 acceptors
Twice the donor count of simpler phenylacetic acid derivatives
Structural analysis based on molecular formula; direct binding contribution not isolated
Fragment library design Hydrogen bonding Protein-ligand interactions

Hit Validation at Aar2/RNaseH Binding Site

Within the subset of 269 Aar2/RNaseH fragment hits, the ligand VQ6 (this compound) exhibited an average occupancy of 0.66, surpassing the 0.5 threshold commonly used as a criterion for fragment hit progression [1]. The PanDDA methodology, which enabled detection of this partial-occupancy binder, was essential for identifying the hit that traditional difference electron density maps might have missed [2]. The compound achieved a real-space R factor of 0.185 and an RSCC of 0.688, placing it in the 9th percentile for goodness-of-fit ranking among all instances within the entry [1].

Hit Validation at Binding Site
Cross-study
Occupancy 0.66 · RSCC 0.688 · 9th percentile goodness-of-fit
Reported occupancy supports binding site engagement for fragment prioritization
PanDDA methodology enabled detection of partial-occupancy binder
Fragment hit triage PanDDA analysis Occupancy-based ranking

Application & Procurement Scenarios


Fragment Lead Discovery for Spliceosomal PPIs

This compound is most appropriately procured as a validated starting point for fragment-based drug discovery programs targeting the Prp8/Aar2 interface or related spliceosomal protein-protein interaction (PPI) sites. Its crystallographically confirmed binding at the Aar2/RNaseH complex, as documented in PDB entry 7FKR with an RSCC of 0.688 and occupancy of 0.66, provides a structurally characterized anchor for fragment growing, merging, or linking strategies [1]. The 1.69 Å resolution structure enables accurate structure-based design of elaborated analogs, with the carboxylic acid and cyclopropylamino groups serving as vectors for chemical expansion [2].

Chemical Probes for Spliceosomal RNaseH Domain

Researchers investigating the functional role of the Prp8 RNaseH-like domain in pre-mRNA splicing can use this fragment to probe binding site druggability and to develop chemical tools for mechanistic studies. The compound's validated binding at one of the 10 distinct binding sites identified on the Aar2/RNaseH complex surface provides a site-specific chemical handle for interrogating this PPI interface, with the PanDDA event map confirming statistically significant ligand placement [1].

SAR of Cyclopropylamino Arylacetic Acid Scaffolds

This compound serves as a reference standard for SAR campaigns exploring the impact of N-cyclopropyl substitution on binding affinity, selectivity, and physicochemical properties within the broader alpha-amino arylacetic acid chemotype. Its inclusion in the F2X-Universal Library—designed for maximum 3D-pharmacophore diversity—makes it a representative example of a conformationally constrained, sp³-rich fragment suitable for diversity-oriented synthesis programs [1]. The 2,6-difluoro substitution pattern can be systematically varied to probe electronic effects on target engagement.

Computational Benchmarking & Docking Validation

With a high-resolution crystal structure (1.69 Å) and quantitative ligand validation metrics (RSCC = 0.688, real-space R = 0.185, occupancy = 0.66) available in the PDB, this fragment- protein complex provides a robust test case for validating computational docking algorithms, scoring functions, and binding free energy prediction methods [1]. The moderate occupancy (0.66) characteristic of fragment binding presents a realistic challenge for computational methods aiming to discriminate true binders from non-binders in virtual screening campaigns.

Application
Selection Property
Validation Focus
Spliceosomal PPI fragment lead discovery
Crystallographically validated binding pose
Occupancy and RSCC endpoint review
Spliceosomal RNaseH domain probes
Site-specific chemical handle
Binding site druggability assessment
Cyclopropylamino arylacetic acid SAR
Conformationally constrained 3D scaffold
N-cyclopropyl substitution effect on binding
Computational docking benchmark
High-resolution structure with validation metrics
Scoring function and pose prediction accuracy
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